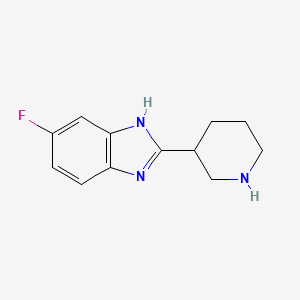

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Description

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is a benzimidazole derivative featuring a fluorine atom at the C5 position and a piperidin-3-yl group at the C2 position of the benzimidazole core. Its hydrochloride salt (C₁₂H₁₄FN₃·HCl) has a molecular weight of 255.72 g/mol and is described as a gray solid with the IUPAC name 6-fluoro-2-piperidin-3-yl-1H-benzimidazole .

Propriétés

IUPAC Name |

6-fluoro-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGAEPTYDKJILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587986 | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-03-6 | |

| Record name | 6-Fluoro-2-(3-piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Methods for Benzimidazole Core Formation:

- Condensation of o-phenylenediamine with aldehydes or carboxylic acids : A classical approach yielding benzimidazole derivatives under reflux or catalytic conditions, often in ethanol or aqueous media.

- Reduction and cyclization of nitroaniline derivatives : Nitro-substituted precursors are reduced and cyclized to benzimidazoles, enabling the introduction of substituents like fluorine at specific positions.

Preparation of 5-Fluoro-Substituted Benzimidazole Intermediates

According to a detailed synthetic study, 5-fluoro-2-nitroaniline derivatives can be prepared via nucleophilic aromatic substitution reactions involving 5-chloro-4-fluoro-2-nitroaniline and phenols or amines in dry DMF with potassium carbonate as a base at elevated temperatures (~100 °C). This step introduces the fluorine atom at the 5-position and sets the stage for benzimidazole ring closure.

Subsequent reduction and cyclization of these intermediates with potassium hydroxide, water, and carbon disulfide under reflux in ethanol yield 5-fluoro-benzimidazole-2-thiol derivatives, which serve as key intermediates for further functionalization.

Representative Detailed Synthetic Procedure

A representative synthesis from the literature involves these steps:

Solvent and Base Selection

- Solvents : Ethanol, dry DMF, and acetonitrile are commonly used solvents for these reactions due to their polarity and ability to dissolve reactants.

- Bases : Potassium carbonate and triethylamine are typical bases for nucleophilic substitution and condensation steps; potassium hydroxide is used for cyclization and reduction steps.

Purification Techniques

Purification of the final compounds typically involves:

- Extraction with ethyl acetate or ether.

- Washing with water and brine.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Column chromatography on silica gel using gradients of ethyl acetate/petroleum ether or cyclohexane.

- Recrystallization from ethanol or aqueous ethanol to improve purity.

Research Findings and Yields

- Overall yields for multi-step syntheses range from 60% to 75%, depending on reaction conditions and purification efficiency.

- Reaction times vary from 5 hours (cyclization) to 24 hours (nucleophilic substitution), with monitoring by TLC or gas chromatography to optimize completion.

- The use of mild bases and polar solvents improves selectivity and reduces side reactions.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Fluoro-substituted nitroaniline synthesis | 5-chloro-4-fluoro-2-nitroaniline + K2CO3 + phenols/amines in DMF | 100 °C | 8-10 h | High | Extraction, recrystallization |

| Cyclization to benzimidazole-2-thiol | KOH + CS2 in ethanol, reflux | Reflux (~78 °C) | 5-6 h | Moderate to high | Filtration, recrystallization |

| Alkylation at 2-position | Benzimidazole-2-thiol + alkyl halide + K2CO3 in DMF | Room temp | 12-24 h | Good | Silica gel chromatography |

| Piperidine substitution | Benzimidazole intermediate + piperidine-1-carbaldehyde + Et3N in ethanol | Reflux | 6-8 h | Good | Crystallization, chromatography |

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the benzimidazole ring, resulting in the formation of dihydrobenzimidazole derivatives.

Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and specificity. Researchers are exploring its potential in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter systems .

Case Study: Neurological Disorders

A study highlighted the compound's role in synthesizing derivatives that exhibited improved binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants . This research underscores the importance of this compound in advancing therapeutic options for mental health disorders.

Anticancer Research

The compound has shown promise in anticancer research, particularly as a lead compound for developing novel anticancer agents. Its ability to interact with specific cellular pathways makes it a candidate for targeted cancer therapies.

Case Study: Targeting Cancer Pathways

In vitro studies demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines. For instance, compounds derived from this scaffold were found to target the PI3K signaling pathway, which is often dysregulated in cancer . These findings suggest that further exploration of this compound could yield effective treatments for aggressive cancers.

Neuropharmacology

In neuropharmacology, this compound is utilized to study its effects on neurotransmitter systems. This research aids in understanding brain function and the underlying mechanisms of neurological disorders.

Case Study: Neurotransmitter Modulation

Research indicated that this compound could modulate dopamine receptor activity, which is crucial for treating conditions like schizophrenia and Parkinson's disease. By influencing neurotransmitter dynamics, it offers a potential therapeutic avenue for restoring normal brain function .

Biochemical Assays

The compound is employed in biochemical assays to evaluate drug candidates' efficacy. Its role in assessing enzyme interactions and receptor binding helps researchers understand complex biological processes and drug mechanisms.

Data Table: Biochemical Assay Results

| Compound | Assay Type | Result (IC50) | Reference |

|---|---|---|---|

| Compound A | Enzyme Inhibition | 50 µM | |

| Compound B | Receptor Binding | 30 µM | |

| Compound C | Cell Viability | 15 µM |

This table summarizes various assays conducted using derivatives of this compound, showcasing its versatility in drug discovery processes.

Targeted Therapy Research

The compound is also being investigated for its role in targeted therapies within precision medicine frameworks. Its unique properties allow it to be tailored for specific cancer types, enhancing treatment effectiveness while minimizing side effects.

Case Study: Precision Medicine

Recent studies have focused on modifying the chemical structure of this compound to improve its selectivity towards cancer cells while sparing healthy tissues. This approach aims to develop personalized treatment regimens based on individual patient profiles .

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The piperidine ring increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptors: It can act as an agonist or antagonist of specific receptors, modulating their signaling pathways.

Comparaison Avec Des Composés Similaires

Halogen Substituents

- Fluoro vs. Chlorine’s larger size and polarizability may alter binding kinetics but increase lipophilicity .

- Trifluoromethyl (CF₃) :

Piperidine/Piperazine Modifications

- Positional Isomerism :

- Piperazine vs. Piperidine :

Extended Conjugation Systems

- Compounds with pyridine or triazole extensions () exhibit larger molecular frameworks, enabling interactions with multiple receptor subsites. However, their higher molecular weights (>500 g/mol) may limit bioavailability compared to the simpler this compound .

Activité Biologique

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is a compound of significant interest in pharmacological research, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

This compound has the molecular formula C12H14FN3 and features a fluorine atom that enhances its binding affinity to biological targets. The piperidine ring contributes to its lipophilicity, facilitating cellular penetration. The compound is often synthesized as a hydrochloride salt for improved solubility in biological assays .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzymatic Inhibition : The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It acts as an agonist or antagonist at specific receptors, influencing signaling pathways involved in diseases.

- Nucleic Acid Interaction : The compound may intercalate into DNA or RNA, impacting replication and transcription processes.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, one study demonstrated that the compound enhanced caspase-3 activity significantly at concentrations as low as 10 μM .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis |

| HepG2 | 15 | Inhibits proliferation |

Anti-inflammatory Activity

This compound has also shown anti-inflammatory effects. It inhibits pyroptosis and the release of interleukin-1β in vitro, suggesting potential applications in inflammatory diseases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacteria and fungi. Its structural analogs have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition .

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of benzimidazole derivatives, including 5-Fluoro-2-piperidin-3-yl variants. The results indicated that these compounds effectively inhibited microtubule assembly at concentrations around 20 μM, highlighting their potential as microtubule-destabilizing agents in cancer therapy .

Neuropharmacological Applications

In neuropharmacology, this compound has been investigated for its effects on neurotransmitter systems. It has been shown to modulate neurotransmitter release, which could be beneficial in treating neurological disorders such as depression and anxiety .

Q & A

Q. Q: What are the common synthetic routes for preparing 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole?

A: The compound is typically synthesized via multi-step reactions involving:

- Condensation reactions : Benzimidazole cores are formed by reacting o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. For example, fluorinated analogs may use 4-fluoro-1,2-diaminobenzene as a starting material .

- Piperidinyl coupling : The piperidin-3-yl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

- Purification : Column chromatography or recrystallization is employed, with yields typically ranging from 75–85% for analogous benzimidazole derivatives .

Q. Q: How can reaction conditions be optimized for introducing the piperidin-3-yl group to the benzimidazole core?

A: Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to traditional methods .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Monitoring : Reaction progress is tracked via TLC or HPLC, with adjustments to temperature (e.g., 80–100°C) to minimize side products .

- Post-reaction workup : Acid-base extraction removes unreacted piperidine derivatives, improving purity .

Basic Characterization

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A:

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic H at δ 7.2–8.1 ppm, piperidinyl H at δ 2.5–3.5 ppm) and carbon backbone .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 276.1215 for C₁₂H₁₃FN₃) .

- IR : Confirms NH stretches (~3400 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .

Advanced Characterization

Q. Q: How can researchers resolve discrepancies in NMR data caused by tautomerism in benzimidazole derivatives?

A:

- Variable-temperature NMR : Tautomeric equilibria (e.g., 1H ↔ 3H benzimidazole forms) are stabilized at low temperatures (−40°C) to isolate signals .

- DFT calculations : B3LYP/6-31G* methods predict dominant tautomers and correlate experimental chemical shifts with theoretical models .

- X-ray crystallography : Resolves ambiguity by providing definitive bond lengths and angles (e.g., N1–C2 vs. N3–C2 bonding) .

Biological Evaluation

Q. Q: How should researchers design assays to evaluate the biological activity of this compound?

A:

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing protocols from analogous benzimidazole derivatives .

- Enzyme inhibition : Screen against targets like kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .

- Computational docking : AutoDock Vina predicts binding poses to active sites (e.g., hydrophobic interactions with piperidinyl groups) .

Computational Modeling

Q. Q: What computational strategies predict the binding affinity of this compound to biological targets?

A:

- Molecular docking : Ligand structures are optimized using GAFF force fields, with docking scores ranked against known inhibitors (e.g., −9.1 kcal/mol for SARS-CoV-2 Mpro) .

- MD simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR models : Hammett constants (σ) quantify electron-withdrawing effects of the fluorine substituent on activity .

Structural Modifications

Q. Q: How does fluorine substitution at the 5-position influence electronic properties and reactivity?

A:

- Electronic effects : Fluorine’s −I effect increases electrophilicity of the benzimidazole core, enhancing hydrogen bonding with targets (e.g., ΔpKa ~1.5 vs. non-fluorinated analogs) .

- Synthetic reactivity : Fluorine directs electrophilic substitution to the 4- and 6-positions, enabling regioselective functionalization .

- Stability : C-F bonds resist metabolic degradation, improving pharmacokinetic profiles in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.